2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C13H9F5O2. This compound is notable for its unique bicyclo[1.1.1]pentane core structure, which is often used as a bioisostere for benzene rings in medicinal chemistry . The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific research applications.
Preparation Methods
The synthesis of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity . The bicyclo[1.1.1]pentane core provides a rigid scaffold that can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different functional groups, offering varied chemical and biological properties.
Difluoro-substituted benzene derivatives: These compounds have similar fluorine content but lack the unique bicyclo[1.1.1]pentane structure, resulting in different reactivity and stability.
Trifluoromethyl-substituted cyclohexanes: These compounds share the trifluoromethyl group but have a different core structure, affecting their overall properties and applications.
Biological Activity
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by its unique bicyclic structure and multiple fluorinated groups. Its molecular formula is C13H9F5O2, with a molecular weight of approximately 292.2 g/mol. The bicyclo[1.1.1]pentane core offers significant advantages in medicinal chemistry, enhancing stability and bioactivity while mimicking the properties of aromatic compounds .
Structure and Properties
The structural uniqueness of this compound lies in its combination of multiple fluorine atoms and a bicyclic framework, which contributes to its potential biological activity. The predicted boiling point is approximately 341.9 °C, and it has a predicted density of 1.54 g/cm³ at 20 °C . The acidity constant (pKa) is estimated to be around 3.07, indicating its potential behavior in biological systems .
Biological Activity
Research highlights several promising biological activities associated with compounds containing bicyclo[1.1.1]pentane structures, including:
- Anticancer Activity : Bicyclic compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity.
- Enzyme Inhibition : Studies indicate that these compounds can act as inhibitors for specific enzymes involved in metabolic pathways.
Table 1: Comparison of Biological Activities
The biological activity of this compound may involve:
- Receptor Binding : The compound may interact with specific receptors, altering signaling pathways involved in cell proliferation and survival.
- Metabolic Pathway Interference : By inhibiting key enzymes, it can disrupt metabolic processes critical for the survival of pathogens or cancer cells.
- Oxidative Stress Induction : The presence of fluorine atoms may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in target cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound framework:
- Synthesis of Derivatives : Various synthetic routes have been developed to create analogs with enhanced biological activities. For example, modifications at the carboxylic acid position have led to increased potency against specific cancer types .
- In Vivo Studies : Animal models have demonstrated the efficacy of certain derivatives in reducing tumor growth and improving survival rates in cancer models .
- Pharmacokinetics : Research has shown that these compounds exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics .
Properties
Molecular Formula |
C13H9F5O2 |
---|---|
Molecular Weight |
292.20 g/mol |
IUPAC Name |
2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20) |
InChI Key |
KSUMIPAYQBAYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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